Ethyl 4-((4-hydroxybenzyl)amino)benzoate
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Overview
Description
Ethyl 4-((4-hydroxybenzyl)amino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, which is further substituted with a 4-hydroxybenzylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-((4-hydroxybenzyl)amino)benzoate typically involves the reaction of ethyl 4-aminobenzoate with 4-hydroxybenzaldehyde. The reaction proceeds through a Schiff base formation followed by reduction. The general steps are as follows:
Schiff Base Formation: Ethyl 4-aminobenzoate reacts with 4-hydroxybenzaldehyde in the presence of an acid catalyst to form a Schiff base (imine).
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((4-hydroxybenzyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The imine group can be further reduced to form secondary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts, such as sulfuric acid for nitration or aluminum chloride for Friedel-Crafts reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Ethyl 4-((4-hydroxybenzyl)amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of ethyl 4-((4-hydroxybenzyl)amino)benzoate depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-((2-hydroxybenzyl)amino)benzoate: Similar structure but with the hydroxyl group in the ortho position.
Ethyl 4-aminobenzoate: Lacks the hydroxybenzyl substitution.
4-Hydroxybenzoic acid: A simpler structure without the ethyl ester and amino groups.
Uniqueness
Ethyl 4-((4-hydroxybenzyl)amino)benzoate is unique due to the presence of both the ethyl ester and the 4-hydroxybenzylamino groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Biological Activity
Ethyl 4-((4-hydroxybenzyl)amino)benzoate is an organic compound belonging to the class of benzoates, characterized by its ethyl ester group and an amino substituent. Its biological activity has garnered interest due to its potential applications in pharmacology and biochemistry. This article delves into the compound's biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C17H21NO3
- Molecular Weight : 315.36 g/mol
- Functional Groups : Ethoxy group, hydroxyl group, amino group
The presence of these functional groups suggests that this compound may interact with various biological targets, influencing its reactivity and biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active site of enzymes, preventing substrate binding and subsequent catalysis. This mechanism is critical in modulating metabolic pathways.
- Antioxidant Activity : Studies indicate that this compound exhibits antioxidant properties, effectively scavenging free radicals and reducing oxidative stress in cellular environments .
- Gastroprotective Effects : Similar compounds have shown gastroprotective activities by enhancing mucus secretion and reducing gastric lesions in animal models .
Antimicrobial Activity
A study synthesized various derivatives from ethyl 4-amino benzoate, including imides and Schiff bases, which demonstrated significant antimicrobial activity against various pathogens. The derivatives exhibited varying degrees of effectiveness, highlighting the potential for developing new antimicrobial agents based on this compound .
Antioxidant Properties
In vitro studies have shown that this compound can scavenge free radicals effectively. This property is essential for protecting cells from oxidative damage, which is implicated in various diseases .
Gastroprotective Effects
Research on structurally similar compounds has revealed their gastroprotective effects. For instance, a study involving Ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzyl)amino]benzoate demonstrated a significant reduction in ethanol-induced gastric lesions in rats. The findings are summarized in the table below:
Parameter | Control Group | ETHAB (20 mg/kg) |
---|---|---|
Gastric Lesions (count) | 15 | 5 |
Mucus Secretion (mg/g) | 0.5 | 1.5 |
SOD Activity (U/mg protein) | 5 | 15 |
MDA Level (µmol/L) | 1.2 | 0.5 |
These results indicate that pretreatment with the compound significantly enhances gastric protection through various biochemical markers .
Case Studies
- Antimicrobial Efficacy : A research conducted by Ahmed et al. synthesized several derivatives from ethyl 4-amino benzoate and evaluated their antimicrobial properties against common bacterial strains. The study found that certain derivatives exhibited potent antibacterial activity, suggesting potential therapeutic applications .
- Oxidative Stress Reduction : A study explored the antioxidant capabilities of this compound using cell lines exposed to oxidative stress conditions. The results indicated a significant reduction in reactive oxygen species (ROS), supporting its role as a protective agent against oxidative damage .
Properties
CAS No. |
64261-01-4 |
---|---|
Molecular Formula |
C16H17NO3 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
ethyl 4-[(4-hydroxyphenyl)methylamino]benzoate |
InChI |
InChI=1S/C16H17NO3/c1-2-20-16(19)13-5-7-14(8-6-13)17-11-12-3-9-15(18)10-4-12/h3-10,17-18H,2,11H2,1H3 |
InChI Key |
YRUZEIOMROQARL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NCC2=CC=C(C=C2)O |
Origin of Product |
United States |
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